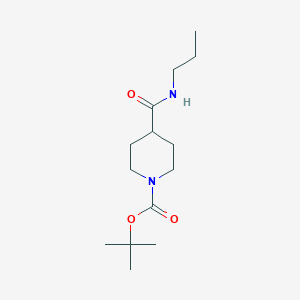

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

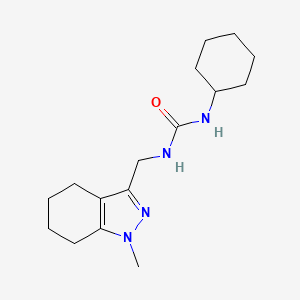

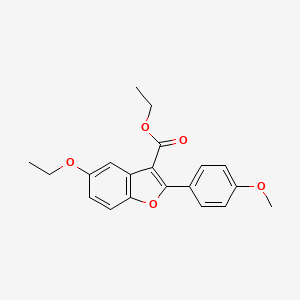

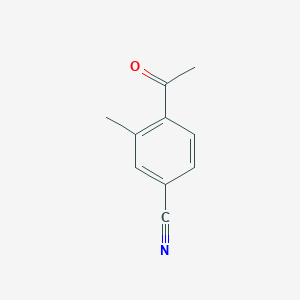

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity. The tert-butyl group is a common protecting group used in organic synthesis, and the propylcarbamoyl moiety suggests potential biological activity or use as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step organic reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods demonstrate the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, LCMS, and single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters . These studies provide detailed insights into the conformation and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can participate in condensation reactions , amination , and nucleophilic addition . These reactions are often used to introduce additional functional groups or to construct more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect properties such as solubility, melting point, and reactivity. The biological evaluation of these compounds has shown varying degrees of antibacterial, antifungal, and anthelmintic activities . Additionally, computational studies like DFT calculations, Hirshfeld surface analysis, and vibrational analysis provide further insights into the electronic structure and potential reactivity of these molecules .

Aplicaciones Científicas De Investigación

Synthesis and Intermediates

- Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an anticancer drug, via tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016). Similarly, it acts as a key intermediate for Vandetanib, another anticancer drug, synthesized through steps including acylation and sulfonation (Min Wang et al., 2015).

Use in Anticancer Drug Development

- This compound has been utilized as an intermediate for small molecule anticancer drugs. A synthesis method yielding tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important compound for anticancer drugs, has been developed, showing its relevance in cancer therapeutics (Binliang Zhang et al., 2018).

Application in Synthesis of Piperidine Derivatives

- This compound is used in synthesizing diverse piperidine derivatives, which are valuable in pharmaceuticals. For example, its reaction with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important synthons for creating various piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

Antibacterial and Antifungal Applications

- Derivatives of N-Boc piperazine, synthesized from this compound, have been studied for their antibacterial and antifungal activities. These compounds have shown moderate activity against various microorganisms (B. Kulkarni et al., 2016).

Contribution to Crystallography

- The compound has been studied for its molecular packing and crystal structure, contributing to the field of crystallography. X-ray studies have revealed interesting structural properties of its derivatives (C. Didierjean et al., 2004).

Corrosion Inhibition

- Novel heterocyclic compounds derived from this compound have been researched for their potential in corrosion inhibition, particularly for carbon steel in corrosive environments (B. Praveen et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Direcciones Futuras

While specific future directions for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate are not mentioned in the sources I found, similar compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that target proteins for degradation . This suggests potential future directions in drug development and medicinal chemistry .

Propiedades

IUPAC Name |

tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKZWSJMOYLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)